molecular formula C16H19N3O5S B000794 Amoxicillin CAS No. 26787-78-0

Amoxicillin

Cat. No.: B000794
CAS No.: 26787-78-0
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-NJBDSQKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amoxycillin trihydrate is a semi-synthetic antibiotic belonging to the β-lactam class of antibiotics. It is a derivative of penicillin and is widely used to treat bacterial infections caused by susceptible microorganisms. Amoxycillin trihydrate is known for its broad spectrum of bactericidal activity against both gram-positive and gram-negative bacteria. It is commonly used to treat infections such as respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .

Mechanism of Action

Target of Action

Amoxicillin, a derivative of penicillin, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of bacterial cell walls . By binding to these proteins, this compound disrupts the structural integrity of the bacterial cell wall .

Mode of Action

This compound acts by competitively inhibiting PBPs . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The disruption of cell wall synthesis compromises the cell wall integrity, leading to bacterial cell death .

Biochemical Pathways

This compound disrupts the biochemical pathways involved in bacterial cell wall synthesis . It specifically inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the cross-linking of D-alanine and D-aspartic acid, essential components of the bacterial cell wall .

Pharmacokinetics

This compound exhibits excellent bioavailability, with about 95% absorbed by mouth . It is less than 30% biotransformed in the liver . The elimination half-life of this compound is approximately 61.3 minutes , and it is primarily excreted by the kidneys . The pharmacokinetics of this compound reveals a nonlinear dose-exposure relationship after oral administration .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised and ultimately leads to their death . This action makes this compound effective against a variety of gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the misuse and overuse of antibiotics like this compound in healthcare, agriculture, and animal husbandry can lead to the emergence of antimicrobial resistance . This resistance can reduce the effectiveness of this compound. Moreover, environmental contamination with antibiotics can exacerbate the spread of antibiotic resistance .

Biochemical Analysis

Biochemical Properties

Amoxicillin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls . By competitively inhibiting these PBPs, this compound disrupts the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls, leading to cell wall synthesis inhibition .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been observed to stimulate the growth of a cyanobacterium, Microcystis aeruginosa, at different nitrogen levels . The synthesis of protein and polysaccharides, as well as the production and release of microcystins, increased in response to environmental stress caused by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. It competitively inhibits these proteins, leading to upregulation of autolytic enzymes and inhibition of cell wall synthesis . This disruption of cell wall synthesis is the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study found that the emergence of resistant bacteria was dose-dependent within a given time interval . In the same dosage group, the appearance of resistant bacteria increased with time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that this compound clearance was reduced by 56% in sick dogs compared to healthy dogs . This suggests that the dosage of this compound may need to be adjusted based on the health status of the animal.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, with seven metabolites detected in human liver microsomes . The metabolism of this compound occurs via oxidation, hydroxylation, and oxidative deamination, as well as through combination of these reactions .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes to the cell wall in bacterial cells, where it interacts with PBPs to inhibit cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxycillin trihydrate is synthesized through a multi-step process that involves the use of penicillin G as a starting material. The key steps in the synthesis include the conversion of penicillin G to 6-aminopenicillanic acid (6-APA), followed by the acylation of 6-APA with p-hydroxyphenylglycine to form amoxycillin. The final step involves the crystallization of amoxycillin as its trihydrate form .

Industrial Production Methods

In industrial production, amoxycillin trihydrate is typically produced using an in-situ process that eliminates the need for isolation and purification of intermediates. This process involves the direct conversion of penicillin G to amoxycillin trihydrate using sugarcane juice as a raw material. The process is cost-effective and environmentally friendly, as it reduces the need for separate synthesis and purification steps .

Chemical Reactions Analysis

Types of Reactions

Amoxycillin trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amoxycillin trihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of β-lactam antibiotics and their chemical properties.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Widely used in clinical research to study its efficacy and safety in treating various bacterial infections.

    Industry: Used in the pharmaceutical industry for the production of antibiotic formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Amoxycillin Trihydrate

Amoxycillin trihydrate is unique in its ability to be better absorbed when taken orally compared to other β-lactam antibiotics. This results in higher concentrations in the blood and urine, making it more effective in treating infections. Additionally, amoxycillin has a broader spectrum of activity compared to penicillin G and is more effective against certain gram-negative bacteria .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34642-77-8 (mono-hydrochloride salt), 61336-70-7 (trihydrate)
Record name Amoxicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3037044
Record name Amoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid; [HSDB], Solid
Record name Amoxicillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19074
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Amoxicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Soluble in water, 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol, 9.58e-01 g/L
Record name SID855939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name AMOXICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amoxicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria.
Record name Amoxicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMOXICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water

CAS No.

26787-78-0
Record name Amoxicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26787-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amoxicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMOXICILLIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EM05410Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMOXICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amoxicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 °C
Record name Amoxicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amoxicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxicillin
Reactant of Route 2
Reactant of Route 2
Amoxicillin
Reactant of Route 3
Amoxicillin
Reactant of Route 4
Amoxicillin
Reactant of Route 5
Amoxicillin
Reactant of Route 6
Reactant of Route 6
Amoxicillin
Customer
Q & A

Q1: How does Amoxicillin exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the inner bacterial membrane. [, , ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, leading to bacterial cell wall weakening and eventual lysis.

Q2: Does the presence of clavulanic acid influence the activity of this compound?

A2: Yes, clavulanic acid acts as a β-lactamase inhibitor, protecting this compound from degradation by bacterial enzymes. [, , , , ] This combination enhances this compound's efficacy against bacteria that produce β-lactamases, expanding its spectrum of activity.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19N3O5S, and its molecular weight is 365.4 g/mol.

Q4: Are there spectroscopic techniques used to characterize this compound?

A4: Yes, researchers have employed Resonance Rayleigh Scattering (RRS) spectroscopy to study the interaction of this compound with Rhodamine B. [] This technique provides insights into the binding affinity and complex formation between these molecules.

Q5: How stable is this compound in different environments?

A5: this compound's stability can be affected by various factors, including temperature, pH, and exposure to light. [, , ] Researchers have investigated its degradation in elastomeric pumps, finding that refrigeration and limiting exposure time are crucial for maintaining stability. []

Q6: Are there strategies to enhance this compound's stability in formulations?

A6: Yes, studies have explored using β-cyclodextrin to form inclusion complexes with this compound, leading to improved solubility and dissolution rates. [] This approach could potentially enhance the bioavailability and stability of this compound formulations.

Q7: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion. [] Approximately 60% of this compound is excreted unchanged in the urine within 12 hours after intravenous administration. []

Q8: What are the common in vitro methods used to assess this compound's activity?

A9: Researchers frequently utilize Minimum Inhibitory Concentration (MIC) and time-kill assays to determine the susceptibility of various bacterial species to this compound. [, , ] These methods provide valuable information for optimizing treatment strategies.

Q9: What animal models have been used to study this compound?

A10: Researchers have employed rat models to investigate the hepato-renal adverse effects of this compound. [] Additionally, pig models have been valuable for studying the impact of diarrhea on this compound pharmacokinetics. []

Q10: What are the major mechanisms of bacterial resistance to this compound?

A11: The primary mechanism of this compound resistance is the production of β-lactamases by bacteria. [, , , , ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

Q11: Does this compound use contribute to the development of resistance to other antibiotics?

A12: The use of this compound, like other antibiotics, can contribute to the selection and spread of resistant bacteria. [] It is crucial to promote responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.